N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Description
N-(2,3-Dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic carboxamide featuring a unique heteroatom arrangement (1-oxygen, 4-sulfur, 8-nitrogen) within its bicyclic framework. The 2,3-dimethoxyphenyl substituent contributes to its electronic and steric profile, while the spiro[4.5]decane scaffold imposes conformational rigidity, a feature often leveraged in medicinal chemistry to enhance target binding specificity and metabolic stability .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-20-13-5-3-4-12(14(13)21-2)17-15(19)18-8-6-16(7-9-18)22-10-11-23-16/h3-5H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHWLAJGLGTCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
Cyclization begins with a linear precursor containing functional groups positioned to facilitate intramolecular bond formation. For example, a thiourea derivative may undergo nucleophilic attack at a carbonyl carbon, followed by ring closure to form the spirocyclic framework. The 2,3-dimethoxyphenyl group is introduced early in the synthesis to ensure proper orientation during cyclization.
Optimization of Reaction Conditions
Key parameters include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while temperatures between 80–120°C balance kinetic and thermodynamic control. Catalysts such as manganese(IV) oxide have been employed to oxidize intermediates, as demonstrated in analogous spirocyclic syntheses.
Table 1: Cyclization Conditions and Yields
| Precursor Type | Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiourea | DMF | 100 | MnO₂ | 68 | |
| Amide | Toluene | 120 | None | 52 |
Suzuki Cross-Coupling Reactions
Suzuki-Miyaura coupling is critical for introducing aromatic substituents, such as the 2,3-dimethoxyphenyl group, to the spirocyclic core. This method leverages palladium catalysts to form carbon-carbon bonds between boronic acids and halide-containing intermediates.
Catalytic Systems and Substrate Compatibility
Tetrakis(triphenylphosphine)palladium(0) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride are widely used catalysts. These systems operate in toluene or dioxane with aqueous bases like sodium carbonate, enabling efficient coupling even with sterically hindered substrates.
Haloderivative Synthesis
The halogenated intermediate, often a bromo- or iodo-spiro compound, is prepared via electrophilic substitution. For instance, treatment of a spirocyclic amine with N-iodosuccinimide in dichloromethane yields the iodinated precursor required for coupling.
Table 2: Suzuki Coupling Parameters
| Boronic Acid | Halide | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 2,3-Dimethoxyphenyl | Iodo | Pd(PPh₃)₄ | Toluene | 75 | |
| 2,3-Dimethoxyphenyl | Bromo | Pd(dppf)Cl₂·CH₂Cl₂ | Dioxane | 82 |
Deprotection and Functionalization
Post-coupling steps often require deprotection of amine groups and functionalization to yield the final carboxamide.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid in tetrahydrofuran (THF), cleaving the carbamate linkage without damaging the spirocyclic framework. This step typically achieves >90% conversion under mild conditions (25°C, 2 hours).
Carboxamide Formation
The free amine reacts with activated carboxylic acid derivatives, such as acid chlorides, in the presence of triethylamine. For example, 2,3-dimethoxybenzoyl chloride reacts with the deprotected spirocyclic amine to form the target carboxamide.
Alternative Synthetic Routes
Ring-Opening/Reclosure Strategies
In one approach, a strained spirocyclic ether is treated with thiols to open the oxygen-containing ring, followed by reclosure with a nitrogen source to incorporate the thia-aza moiety. This method offers flexibility in stereochemistry but requires stringent anhydrous conditions.
Transition-Metal-Free Synthesis
Recent advances avoid palladium catalysts by using hypervalent iodine reagents for aryl-aryl bond formation, though yields remain modest (40–50%).
Optimization Strategies
Solvent Effects
Nonpolar solvents like toluene improve yields in Suzuki coupling by reducing side reactions, while DMF accelerates cyclization but may degrade acid-sensitive groups.
Temperature and Time
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, heating at 160°C for 6 hours in a microwave reactor achieves 85% yield in cyclization steps.
Table 3: Impact of Temperature on Yield
| Reaction Step | Conventional (Yield %) | Microwave (Yield %) |
|---|---|---|
| Cyclization | 52 | 85 |
| Suzuki Coupling | 75 | 88 |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to various functionalized derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Heteroatom Variations
Key Compounds :
N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (): Heteroatoms: 1-oxa, 4-nitrogen, 8-nitrogen (vs. 1-oxa, 4-sulfur, 8-nitrogen in the target compound). Substituents: 4-methylphenyl and pyrimidinyl groups. The pyrimidinyl moiety may enhance π-π stacking compared to the target’s dimethoxyphenyl group .
N-(2,3-Dimethylphenyl)-3-{2-[(2-methylbutyl)amino]-2-oxoethyl}-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide (): Heteroatoms: 1,3,8-triaza system (vs. oxa-thia-aza in the target). Substituents: 2,3-dimethylphenyl and a branched alkyl chain. Impact: The triaza system increases nitrogen-mediated polarity, which could improve aqueous solubility but reduce membrane permeability. The dimethylphenyl group offers less steric hindrance than dimethoxyphenyl .
Example 321 (EP 4374877 A2) :
- Core Structure : Pyrrolo[1,2-b]pyridazine spiro system with difluoro-iodophenyl and trifluoromethyl substituents.
- Impact : The iodine and trifluoromethyl groups introduce significant hydrophobicity and electronegativity, contrasting with the target’s methoxy-driven polarity .
Substituent Effects on Physicochemical Properties
*Note: Molecular weight and LogP for the target compound are inferred based on structural similarity to and standard substituent contributions.
- 2,3-Dimethoxyphenyl vs. 4-Methylphenyl () : The dimethoxy group increases polarity (lower LogP) but reduces solubility due to crystallinity, whereas the methyl group in enhances lipophilicity.
- Spiro Heteroatoms : The sulfur atom in the target compound may confer higher metabolic stability compared to nitrogen-rich analogs (), as thioether bonds are less prone to oxidative degradation .
Biological Activity
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound with significant biological implications, particularly in the context of necroptosis, a form of programmed cell death. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, characterized by its oxathiaza ring and carboxamide group. Its IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4S |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 1396750-81-4 |
Target Proteins
The primary targets of this compound are:
- Receptor-interacting protein kinases (RIPK1 and RIPK3)
- Mixed lineage kinase domain-like protein (MLKL)
These proteins are crucial in the necroptosis signaling pathway, which is triggered by various stimuli including death receptors from the tumor necrosis factor (TNF) superfamily and Toll-like receptors (TLRs) .
Mode of Action
This compound inhibits the necroptosis pathway by disrupting the interaction between RIPK1, RIPK3, and MLKL. This inhibition prevents cell swelling, plasma membrane rupture, and subsequent release of cellular contents, which are hallmarks of necroptosis .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antibacterial Activity
While specific studies on antibacterial activity were not found for this compound directly, related compounds with similar structural features have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structural similarity suggests potential for similar activity .
Case Studies
- Inhibition of Necroptosis : A study demonstrated that compounds structurally related to this compound effectively inhibited necroptosis in cellular models. This inhibition was quantified through assays measuring cell viability and membrane integrity .
- Cytotoxicity Assays : In vitro assays indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane | Similar mode of action in necroptosis |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Anticancer properties noted |
Q & A
Q. What are the established synthetic routes for N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?
Synthesis typically involves multi-step reactions starting with spirocyclic core formation via cyclization of ketones or aldehydes with amines. Protecting groups (e.g., benzyl or tert-butoxycarbonyl) are often employed to ensure regioselectivity during functionalization of the dimethoxyphenyl moiety. Critical parameters include solvent polarity (e.g., dichloromethane for low-temperature steps) and catalyst choice (e.g., palladium for cross-coupling reactions). Post-synthetic purification via column chromatography is standard .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity, particularly distinguishing spirocyclic vs. planar conformers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles in crystalline samples .
Q. How can researchers assess compound purity and stability?
Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For stability, conduct stress testing under acidic (HCl), basic (NaOH), oxidative (HO), and thermal conditions (40–80°C), monitoring degradation products via LC-MS .
Advanced Research Questions
Q. What strategies optimize reaction yields during spirocyclic core formation?
Yield optimization requires:
Q. How can computational methods predict biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures (e.g., PDB entries) identify potential enzyme interactions. Focus on hydrophobic pockets in lipid-metabolizing enzymes (e.g., phospholipase A2) due to the compound’s lipophilic spirocyclic core .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Comparative Assays : Test against structurally similar compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) in parallel.
- Dose-Response Curves : Use IC values to quantify potency variations across cell lines (e.g., HEK293 vs. HepG2).
- Metabolic Stability Studies : Incubate with liver microsomes to assess CYP450-mediated inactivation .
Q. How to analyze substituent effects on pharmacological activity?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents:
- Replace 2,3-dimethoxyphenyl with halogenated or nitro groups to alter electron density.
- Evaluate changes in enzyme inhibition (e.g., COX-2 or 5-LOX) via fluorometric assays .
Q. What methodologies characterize reaction intermediates during functionalization?
- In Situ IR Spectroscopy : Monitors carbonyl reduction (e.g., NaBH-mediated conversion of amides to amines).
- Isotopic Labeling : O tracing clarifies oxidation pathways in thia-azaspiro systems .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
Q. What techniques identify and quantify synthetic impurities?
- LC-MS/MS : Detects trace impurities (e.g., des-methyl byproducts) with MRM transitions.
- 2D NMR (COSY, HSQC) : Assigns impurity structures via spin-spin coupling and heteronuclear correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
